An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a critical determinant of its journey from a promising candidate to a viable therapeutic agent. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.[1][2][[“]] This guide provides a comprehensive technical overview of the essential physicochemical properties of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline, a novel N-substituted aniline derivative. The structural motifs present, including the chlorinated benzyl group, the ether linkage, and the cyclohexyl moiety, suggest a compound of interest for further investigation in medicinal chemistry.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale for the experimental methodologies employed in their determination. By elucidating the "why" behind the "how," we aim to equip researchers with the necessary insights to make informed decisions in their drug discovery and development endeavors.
Structural Elucidation and Verification
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure. For N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline, a combination of spectroscopic and spectrometric techniques is essential.
Spectroscopic and Spectrometric Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.[6] For N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline, specific chemical shifts and coupling constants in the ¹H NMR spectrum would confirm the presence and connectivity of the aromatic protons on the aniline and benzyl rings, the methylene protons of the ethoxy and benzyl groups, and the aliphatic protons of the cyclohexyl ring. ¹³C NMR would provide complementary data on the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of the molecule.[6] Electrospray ionization (ESI) in positive ion mode would be the preferred method for this compound. The resulting mass spectrum should show a prominent molecular ion peak corresponding to the calculated exact mass of C₂₁H₂₆ClNO.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is expected to show characteristic absorption bands for N-H stretching (secondary amine), C-O-C stretching (ether), aromatic C-H and C=C stretching, and C-Cl stretching.
Chromatographic Purity
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound.[7][8] A reversed-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile or methanol (often with a small amount of acid like formic acid to improve peak shape), would be employed.[6] The purity is determined by the area percentage of the main peak in the chromatogram, detected by a UV detector at an appropriate wavelength. For drug development purposes, a purity of >95% is generally required.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are predictive of its pharmacokinetic behavior.[2][9] For N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline, the following properties are of paramount importance.
Solubility
Aqueous solubility is a critical factor for oral absorption.[10] Poor solubility can lead to low bioavailability and formulation challenges.
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Thermodynamic Solubility: This is the equilibrium solubility of the compound in a given solvent at a specific temperature and pH. It is a key parameter for understanding the dissolution behavior of the compound.
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Kinetic Solubility: This is the concentration of a compound at which it precipitates from a solution when the solution is prepared by adding the compound from a concentrated stock solution (typically in DMSO). It is a high-throughput method used for early-stage screening.
Lipophilicity
Lipophilicity, the affinity of a compound for a lipid-like environment, is a major determinant of its absorption, distribution, and permeability across biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
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LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically octanol and water.
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LogD (Distribution Coefficient): This is the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in the octanol phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. For ionizable compounds, LogD is a more physiologically relevant parameter than LogP.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and un-ionized forms. The aniline nitrogen in N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline is weakly basic, and its pKa will determine the extent of its ionization at physiological pH, which in turn affects its solubility, permeability, and binding to its target.
Chemical Stability
The stability of a compound under various conditions is crucial for its development, formulation, and storage. Stability studies are typically conducted at different pH values and in the presence of light to assess its susceptibility to degradation.
Experimental Protocols
The following section details the step-by-step methodologies for determining the key physicochemical properties of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline.
Structural Elucidation and Purity
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